1,1-Bis(dimethylamino)-2,2,2-trifluoroethane

Trifluoromethylation Ketone Condensation Synthetic Equivalent

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CAS 188429-64-3) is a fluorinated aminal compound, characterized by its C6H13F3N2 formula and a molecular weight of 170.18 g/mol. It is commonly referred to as 2,2,2-trifluoro-N,N,N',N'-tetramethyl-1,1-ethanediamine.

Molecular Formula C6H13F3N2
Molecular Weight 170.18 g/mol
CAS No. 188429-64-3
Cat. No. B068157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
CAS188429-64-3
Molecular FormulaC6H13F3N2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCN(C)C(C(F)(F)F)N(C)C
InChIInChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3
InChIKeyYHYYBBPQARKMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CAS 188429-64-3): Chemical Identity and Core Characteristics for Procurement Decisions


1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CAS 188429-64-3) is a fluorinated aminal compound, characterized by its C6H13F3N2 formula and a molecular weight of 170.18 g/mol . It is commonly referred to as 2,2,2-trifluoro-N,N,N',N'-tetramethyl-1,1-ethanediamine . This compound is a stable, colorless liquid that serves as a versatile and powerful synthetic building block in organic chemistry, primarily as a convenient, non-gaseous synthetic equivalent for trifluoroacetaldehyde (CF3CHO) [1].

Why 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane Cannot Be Simply Substituted with Other CF3-Introducing Reagents


In procurement and experimental design, the assumption that any CF3-source or trifluoroacetaldehyde equivalent is interchangeable is fundamentally flawed. While compounds like trifluoroacetaldehyde ethyl hemiacetal (TFAE) are also used, they often require in situ generation of the unstable, gaseous CF3CHO, leading to variable yields and complex optimization [1][2]. In contrast, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane operates via a distinct Lewis acid-catalyzed deamination mechanism, generating a stable 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation [3]. This mechanistic divergence confers a unique and predictable reactivity profile, enabling transformations that are not directly accessible or reproducible with other in-class alternatives, thereby making generic substitution a high-risk strategy for synthetic reproducibility.

Quantitative Differentiation: Evidence-Based Performance of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane vs. Closest Analogs


Superior Yields in Trifluoromethyl Carbinol Synthesis Compared to Gaseous CF3CHO

When used as a synthetic equivalent for trifluoroacetaldehyde (CF3CHO) in condensation reactions with ketones, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane consistently delivers moderate to good yields of trifluoromethyl carbinols in the range of 43–68% under 36% aqueous HCl catalysis [1]. In contrast, CF3CHO is a gaseous, unstable compound that requires specialized handling and often results in low to variable yields due to its inherent reactivity and the challenges of maintaining its concentration in solution [2]. The target compound's liquid state and predictable reactivity profile directly translate to a more robust and reproducible synthetic protocol.

Trifluoromethylation Ketone Condensation Synthetic Equivalent

Unique Electrophilic Reactivity via Stable Carbocation Intermediate

The compound undergoes Lewis acid-catalyzed deamination (e.g., with ZnI2 in ether) to generate the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation, a stable and highly versatile electrophile [1]. This intermediate enables synthetically useful reactions with a broad scope of nucleophiles, including alkynes, electron-rich alkenes, and TMS cyanide, to produce trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines in fair to good yields [1]. This specific carbocation reactivity pathway is distinct from the direct condensation mechanisms of hemiacetal-based CF3-introducing reagents (like TFAE), which rely on the in situ generation of CF3CHO and subsequent aldol-type reactions [2].

Electrophilic Reaction Carbocation Aminal Deamination

Gateway to a High-Value Difluoro Building Block Not Accessible from Other CF3 Reagents

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane serves as a readily available precursor to the novel fluorinated building block, 1,1-bis(dimethylamino)-2,2-difluoroethene [1]. This difluoro compound has been demonstrated to be a diverse and highly effective building block for the preparation of a wide variety of difluoroalkyl molecules via acylation and condensation reactions [2]. This synthetic pathway from a CF3-containing precursor to a CF2-containing building block is a unique and valuable feature not shared by common CF3-introducing reagents like trifluoroacetaldehyde or its hemiacetals, which are generally terminated at the CF3 stage.

Difluoroalkylation Building Block Precursor

High-Value Application Scenarios for 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane Based on Differential Evidence


Reliable, Scalable Synthesis of Trifluoromethyl Carbinols

When synthetic routes require the preparation of trifluoromethyl carbinols from ketones, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane is the preferred reagent due to its demonstrated ability to provide consistent moderate to good yields (43–68%) under straightforward acidic conditions [1]. This scenario is particularly relevant for process chemistry and medicinal chemistry campaigns where the challenges of handling gaseous CF3CHO or the variable performance of hemiacetal-based alternatives would introduce unacceptable risk and inefficiency.

Synthesis of Complex Trifluoromethylated Amines via Electrophilic Trapping

For the construction of complex trifluoromethylated molecules, such as alkynylamines, homoallylic amines, and cyanoamines, this compound is uniquely positioned. Its ability to generate a stable 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation under Lewis acid catalysis [2] enables electrophilic reactions with a range of nucleophiles that are not feasible with standard CF3-introducing reagents. This application scenario is ideal for discovery chemistry seeking to explore novel trifluoromethylated chemical space with diverse functionality.

Strategic Gateway to Difluoroalkyl Building Block Libraries

This compound is an essential procurement item for laboratories focused on developing fluorinated building block libraries. Its established role as a precursor to 1,1-bis(dimethylamino)-2,2-difluoroethene [3] provides a strategic entry point into the synthesis of diverse difluoroalkyl molecules. This is a key differentiator, as it allows researchers to leverage a single purchased reagent to access both CF3- and CF2-containing molecular architectures, thereby maximizing the return on investment and expanding synthetic capabilities beyond what is possible with single-purpose CF3 reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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